Ac-Yvad-cho

Vue d'ensemble

Description

Applications De Recherche Scientifique

L'Ac-YVAD-CHO est largement utilisé en recherche scientifique en raison de sa capacité à inhiber la caspase-1. Parmi ses applications, on peut citer :

Recherche sur l'inflammation : L'this compound est utilisé pour étudier le rôle de la caspase-1 dans la réponse inflammatoire et pour développer de potentielles thérapies anti-inflammatoires.

Études de l'apoptose : Les chercheurs utilisent l'this compound pour étudier les mécanismes de l'apoptose et le rôle de la caspase-1 dans la mort cellulaire programmée.

Recherche sur le cancer : L'this compound est étudié comme un agent thérapeutique potentiel dans le traitement du cancer en raison de sa capacité à moduler la réponse inflammatoire et l'apoptose.

Maladies neurodégénératives : Des études ont montré que l'this compound peut réduire l'inflammation et la mort cellulaire dans les modèles de maladies neurodégénératives, ce qui en fait un candidat thérapeutique potentiel.

Mécanisme d'action

L'this compound exerce ses effets en se liant au site actif de la caspase-1, inhibant ainsi son activité. Cette inhibition empêche le clivage de la pro-interleukine-1β en sa forme active, l'interleukine-1β, réduisant ainsi l'inflammation. Les cibles moléculaires de l'this compound comprennent le résidu cystéine du site actif de la caspase-1, qui est essentiel pour son activité enzymatique .

Mécanisme D'action

Target of Action

Ac-Yvad-cho, also known as Caspase-1 Inhibitor I, primarily targets Caspase-1 , an evolutionarily conserved enzyme . Caspase-1 is a cysteine protease that plays essential roles in modulating different biological processes, including apoptosis, proliferation, and inflammation .

Mode of Action

This compound is a potent, specific, and reversible inhibitor of Caspase-1 . It is a tetrapeptide sequence based on the target sequence of Caspase-1 in pro-IL-1β (YVHD) . This compound blocks inflammatory cell death in experimental models . It effectively blocks inflammasome activation and displays anti-inflammatory, anti-apoptotic, and anti-pyroptotic effects .

Biochemical Pathways

The activation of Caspase-1 leads to the production of pro-inflammatory cytokines, interleukin-1β (IL-1β), and IL-18 . Dysregulation of Caspase-mediated apoptosis and inflammation has been linked to the pathogenesis of various diseases such as inflammatory diseases, neurological disorders, metabolic diseases, and cancer .

Pharmacokinetics

It is soluble in DMSO, DMF, and Ethanol . The working concentration for cell culture assays is 0.1–30 μg/ml .

Result of Action

The inhibition of Caspase-1 by this compound results in a reduction of apoptosis and an increase in cell survival . It has been shown to strongly inhibit apoptosis in certain cell lines . Moreover, it has been reported to reduce pancreatic levels of IL-18 and serum levels of IL-1β, as well as reduce pyroptosis of pancreatic cells in a mouse model of cerulein-induced acute pancreatitis .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, in THP-1 cells treated with α-hemolysin, this compound inhibited 99% of the activity induced by hemolysin at 1 μM . In another study, this compound at 100 μM protected cells against xanthine/xanthine-oxidase-induced loss of cell viability, caspase-1 cleavage, and increased IL-1β secretion .

Analyse Biochimique

Biochemical Properties

Ac-Yvad-cho plays a significant role in biochemical reactions, particularly in the inhibition of caspase-1 . It interacts with caspase-1, a cysteine-dependent protease, to inhibit its activity . This interaction is crucial in modulating various biological processes, including apoptosis and inflammation .

Cellular Effects

The effects of this compound on cells are primarily related to its ability to inhibit caspase-1 . By inhibiting caspase-1, this compound can suppress the production of mature IL-1β . In pancreatic carcinoma cells, the inhibition of caspase-1 by this compound has been observed to lead to cell apoptosis .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interaction with caspase-1 . It binds to caspase-1, inhibiting its activity and subsequently suppressing the production of mature IL-1β . This inhibition of caspase-1 activity is a key aspect of this compound’s mechanism of action .

Temporal Effects in Laboratory Settings

It has been observed that this compound can effectively block inflammatory cell death in experimental models .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . For instance, this compound at a dosage of 12.5 µmol/kg has been shown to reduce pancreatic levels of IL-18 and serum levels of IL-1β, as well as reduce pyroptosis of pancreatic cells .

Metabolic Pathways

The metabolic pathways involving this compound are primarily related to its role as a caspase-1 inhibitor . By inhibiting caspase-1, this compound can influence the metabolic pathways associated with the production of IL-1β .

Subcellular Localization

Yvadase activity, which is related to the function of this compound, has been observed in mitochondria of growing pollen tubes .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

L'Ac-YVAD-CHO est synthétisé par synthèse peptidique en phase solide, une méthode couramment utilisée pour la production de peptides. La synthèse implique l'addition séquentielle d'acides aminés protégés à une résine solide, suivie d'une déprotection et d'un clivage de la résine. Le produit final est purifié par chromatographie liquide haute performance .

Méthodes de production industrielle

La production industrielle d'this compound suit des principes similaires à la synthèse en laboratoire, mais à plus grande échelle. Le procédé fait appel à des synthétiseurs peptidiques automatisés, qui permettent la production efficace et à haut débit de peptides. L'utilisation de techniques de purification avancées garantit la pureté élevée du produit final .

Analyse Des Réactions Chimiques

Types de réactions

L'Ac-YVAD-CHO subit principalement des réactions d'hydrolyse et d'oxydation. Il est stable dans des conditions physiologiques mais peut être hydrolysé en présence d'acides ou de bases forts .

Réactifs et conditions courants

Hydrolyse : Les acides ou les bases forts peuvent hydrolyser l'this compound, en brisant les liaisons peptidiques.

Oxydation : Les oxydants peuvent oxyder les résidus d'acides aminés dans l'this compound, modifiant potentiellement son activité.

Principaux produits formés

Les principaux produits formés par l'hydrolyse de l'this compound sont les acides aminés individuels : N-acétyl-L-tyrosine, L-valine, N-[(1S)-2-carboxyl-1-formylethyl]-L-alanine et L-alaninamide .

Comparaison Avec Des Composés Similaires

Composés similaires

Ac-DEVD-CHO : Un inhibiteur sélectif de la caspase-3, une autre enzyme impliquée dans l'apoptose.

Z-VAD-FMK : Un inhibiteur à large spectre des caspases qui inhibe plusieurs caspases, y compris la caspase-1.

Unicité de l'Ac-YVAD-CHO

L'this compound est unique en raison de sa grande spécificité et de sa puissance pour la caspase-1. Contrairement aux inhibiteurs à large spectre, l'this compound inhibe sélectivement la caspase-1 sans affecter les autres caspases, ce qui en fait un outil précieux pour étudier le rôle spécifique de la caspase-1 dans divers processus biologiques .

Propriétés

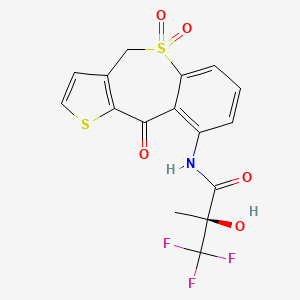

IUPAC Name |

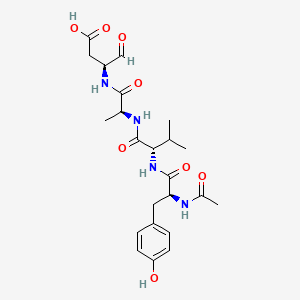

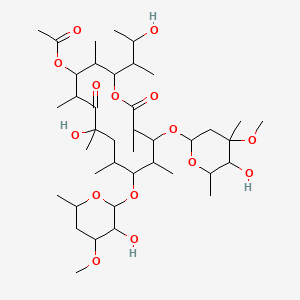

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N4O8/c1-12(2)20(23(35)24-13(3)21(33)26-16(11-28)10-19(31)32)27-22(34)18(25-14(4)29)9-15-5-7-17(30)8-6-15/h5-8,11-13,16,18,20,30H,9-10H2,1-4H3,(H,24,35)(H,25,29)(H,26,33)(H,27,34)(H,31,32)/t13-,16-,18-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPIARALSGDVZEP-SJVNDZIOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C=O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143313-51-3 | |

| Record name | L 709049 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143313513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-709049 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NVF6UYC3CM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Ac-YVAD-CHO primarily targets caspase-1 [, , ]. It acts as a competitive inhibitor, binding to the active site of caspase-1 and preventing it from cleaving its natural substrates, such as pro-interleukin-1β (pro-IL-1β) [, , ].

ANone: Inhibiting caspase-1 with this compound leads to decreased production of mature IL-1β and IL-18, cytokines that play crucial roles in inflammation [, , ]. Consequently, this compound can attenuate inflammatory responses in various models, including bacterial infection [, ], burn injury [], and allergic airway inflammation [].

ANone: While this compound is considered a relatively selective inhibitor of caspase-1, research suggests it might exert inhibitory effects on other caspases, albeit with lower potency [, , ]. For instance, it displayed some inhibitory activity against caspase-4 and caspase-5 in a study on zebrafish embryos [].

ANone: The molecular formula of this compound is C24H35N5O9, and its molecular weight is 537.57 g/mol.

ANone: this compound has shown efficacy in various in vitro and in vivo models. It has been successfully used to inhibit caspase-1 activity and reduce IL-1β production in cell cultures, including rat striatum [], mouse peritoneal macrophages [], and human monocytic THP.1 cells [].

ANone: In vivo studies have demonstrated the protective effects of this compound in animal models of various diseases. For instance, it attenuated lung inflammation in a rat model of burn injury [] and reduced airway inflammation in a murine model of asthma [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-ethyl-3,5-dihydroxy-6-[3-methoxy-4-(2-morpholin-4-ylethoxy)benzoyl]phenyl]-N,N-bis(2-methoxyethyl)acetamide](/img/structure/B1673876.png)